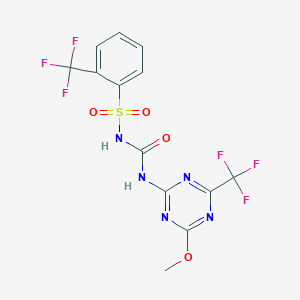
三氟磺草胺
描述
Tritosulfuron is a sulfonylurea herbicide primarily used to control a wide range of broad-leaved weeds in cereals and other crops. It is moderately soluble in water and has low volatility, making it an effective and environmentally friendly option for agricultural use. Tritosulfuron was introduced in 2002 and has since been widely adopted in various countries for its efficacy in weed control .
科学研究应用
Tritosulfuron has several scientific research applications, including:
Agriculture: Widely used as a herbicide to control broad-leaved weeds in cereals, maize, and other crops.
Environmental Studies: Research on the environmental fate and ecotoxicity of tritosulfuron helps in understanding its impact on soil and water systems.
Analytical Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) for the analysis of herbicide residues in various samples.
作用机制
Target of Action
Tritosulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development .
Mode of Action
Tritosulfuron inhibits the activity of ALS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the weed .
Biochemical Pathways
The primary biochemical pathway affected by Tritosulfuron is the synthesis of branched-chain amino acids. By inhibiting ALS, Tritosulfuron disrupts this pathway, leading to a deficiency of these amino acids. This deficiency hampers protein synthesis, affecting various downstream processes essential for plant growth and development .
Result of Action
The result of Tritosulfuron’s action is the effective control of a wide range of broad-leaved weeds . By inhibiting a critical enzyme in the biosynthesis of essential amino acids, Tritosulfuron disrupts protein synthesis and plant growth, leading to the death of the weed .
生化分析
Biochemical Properties
Tritosulfuron acts through the inhibition of acetolactate synthetase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids . This interaction disrupts the normal biochemical reactions in the plant, leading to the death of the weed .
Cellular Effects
The effects of Tritosulfuron on cells are primarily due to its inhibition of the ALS enzyme . This can lead to a disruption in protein synthesis and growth, ultimately leading to cell death
Molecular Mechanism
Tritosulfuron exerts its effects at the molecular level by inhibiting the ALS enzyme . This inhibition disrupts the synthesis of certain essential amino acids, leading to a halt in protein synthesis and growth .
Temporal Effects in Laboratory Settings
Tritosulfuron is not expected to be persistent in soil or water systems
Metabolic Pathways
Tritosulfuron is metabolized in the environment, with one of the metabolites being AMTT
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tritosulfuron involves the reaction of 2-(trifluoromethyl)benzenesulfonamide with 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of tritosulfuron follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The final product is obtained as a water-dispersible granule, which is then packaged for agricultural use .
Types of Reactions:
Oxidation: Tritosulfuron undergoes oxidation reactions, particularly in the presence of oxidizing agents such as potassium peroxymonosulfate.
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate and chloride ions are commonly used in the oxidation of tritosulfuron.
Substitution: Various bases such as sodium hydroxide or potassium carbonate are used in substitution reactions involving tritosulfuron.
Major Products Formed:
相似化合物的比较
- Metsulfuron-methyl
- Chlorsulfuron
- Triasulfuron
- Amidosulfuron
- Mesosulfuron-methyl
Comparison: Tritosulfuron is unique among sulfonylurea herbicides due to its specific chemical structure, which includes a trifluoromethyl group at position 2 and a [4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamoyl group at the nitrogen atom . This structure contributes to its high efficacy and selectivity in controlling broad-leaved weeds. Compared to other similar compounds, tritosulfuron has a broader spectrum of activity and lower toxicity to non-target organisms .
属性
IUPAC Name |
1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N5O4S/c1-28-11-21-8(13(17,18)19)20-9(23-11)22-10(25)24-29(26,27)7-5-3-2-4-6(7)12(14,15)16/h2-5H,1H3,(H2,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEQCVKVIFQSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057975 | |
| Record name | Tritosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142469-14-5 | |
| Record name | Tritosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142469-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142469145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, N-[[[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]amino]carbonyl]-2-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9927AJG71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tritosulfuron?
A1: Tritosulfuron, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , , ] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants. [, ]
Q2: What are the downstream effects of ALS inhibition by tritosulfuron?
A2: Inhibiting ALS disrupts BCAA synthesis, leading to a shortage of these essential amino acids. [, ] This deficiency halts cell division and growth in susceptible plants, ultimately resulting in their death. [, , ]
Q3: What is the molecular formula and weight of tritosulfuron?
A3: The molecular formula of tritosulfuron is C19H17F3N4O7S, and its molecular weight is 486.42 g/mol. []
Q4: Is there information available on the spectroscopic data of tritosulfuron?
A4: The provided research papers do not delve into detailed spectroscopic characterizations like NMR or IR data for tritosulfuron.
Q5: Does tritosulfuron exhibit any catalytic properties?
A5: Tritosulfuron primarily functions as an enzyme inhibitor and doesn't possess inherent catalytic properties. Its mode of action revolves around binding to and inhibiting the ALS enzyme rather than catalyzing chemical reactions.
Q6: What are the primary applications of tritosulfuron?
A8: Tritosulfuron is mainly used as a herbicide to control broadleaf weeds in cereal crops like wheat, barley, and maize. [, , , , , , , ] It is often applied post-emergence and is known for its selectivity towards specific crops. [, , , ]
Q7: Has computational chemistry been used to study tritosulfuron?
A9: While the provided research primarily focuses on field trials and analytical methods, computational chemistry approaches like QSAR (Quantitative Structure-Activity Relationship) modeling could be valuable in understanding the relationship between tritosulfuron's structure and its herbicidal activity. [] Such studies can help predict the efficacy and selectivity of potential analogs and guide the development of new sulfonylurea herbicides.
Q8: What are the common formulation strategies employed for tritosulfuron?
A11: Tritosulfuron is often formulated as water-dispersible granules (WG) for easy handling and application. [, , ] Adjuvants are commonly added to improve its efficacy by enhancing its uptake and translocation within the target weeds. [, , , ] Research highlights the importance of adjuvant selection, as certain adjuvants like methyl ester-based ones can significantly boost tritosulfuron's performance. []
Q9: What are the SHE (Safety, Health, and Environment) regulations surrounding the use of tritosulfuron?
A12: Regulatory agencies like the European Food Safety Authority (EFSA) assess the potential risks of pesticides like tritosulfuron to human health and the environment before granting registration. [] This assessment includes evaluating its toxicity, potential for bioaccumulation, and impact on non-target organisms. [, ] Farmers must adhere to label instructions and implement responsible practices, such as using appropriate buffer zones near water bodies, to minimize any adverse effects on the environment. []
Q10: Is there information available on the pharmacokinetics (absorption, distribution, metabolism, excretion) of tritosulfuron?
A10: The research papers provided don't delve into detailed pharmacokinetic studies in animals or humans. Understanding the ADME properties of tritosulfuron is crucial in assessing its potential risks to humans and the environment.
Q11: Are there any known cases of weed resistance to tritosulfuron?
A15: While tritosulfuron has been effective in controlling various weed species, continuous use of any herbicide can lead to the development of resistance. [, ] There is evidence of certain weed populations, like Bifora radians, developing resistance to ALS-inhibiting herbicides, including tritosulfuron. [] This highlights the need for integrated weed management strategies, such as crop rotation, mechanical weed control methods, and the use of herbicides with different modes of action to delay or prevent the onset of resistance. [, ]
Q12: What is the toxicological profile of tritosulfuron?
A16: While the provided research doesn't detail specific toxicological data, pesticides undergo rigorous safety evaluations before registration. [, , ] This typically involves acute and chronic toxicity studies in animals to determine its potential hazards to humans, wildlife, and the environment. [, ]
Q13: What analytical methods are commonly used to detect and quantify tritosulfuron?
A17: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is a widely used technique for analyzing tritosulfuron residues in various matrices like water and soil. [, ] This method offers high sensitivity and selectivity for quantifying tritosulfuron at trace levels. [, ] Other methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), can provide even greater sensitivity and selectivity. [, ] These analytical methods are essential for monitoring tritosulfuron levels in environmental samples and ensuring its safe use in agriculture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


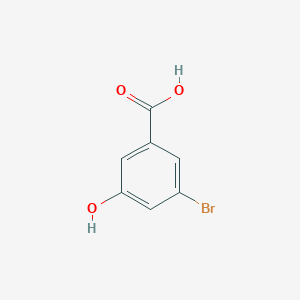
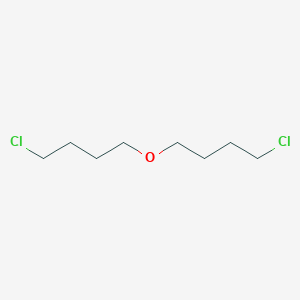
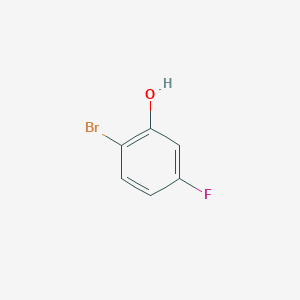
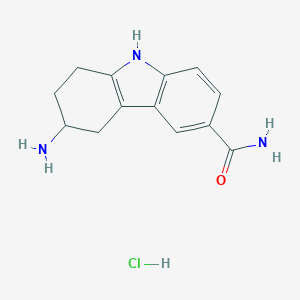
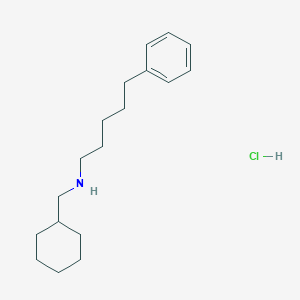
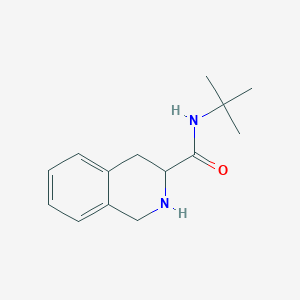
![1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114183.png)
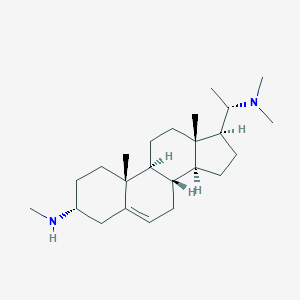

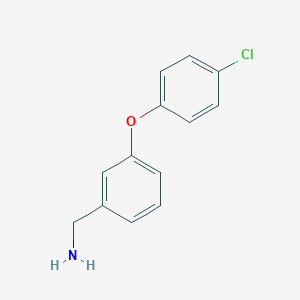
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
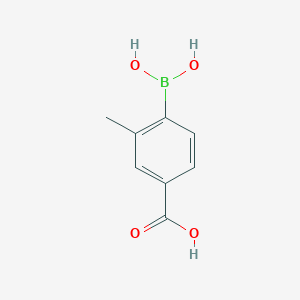
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one](/img/structure/B114206.png)
